molecular formula C10H14N4O3 B12645624 p-(3-Hydrazino-3-oxopropoxy)benzohydrazide CAS No. 40835-52-7

p-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Cat. No.: B12645624
CAS No.: 40835-52-7
M. Wt: 238.24 g/mol
InChI Key: JLZMCVVHWMNZOF-UHFFFAOYSA-N
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Description

p-(3-Hydrazino-3-oxopropoxy)benzohydrazide: is a chemical compound with the molecular formula C10H14N4O3 It is known for its unique structure, which includes hydrazine and benzohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropionyl chloride to form an intermediate ester. This ester is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: p-(3-Hydrazino-3-oxopropoxy)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzohydrazides .

Scientific Research Applications

Chemistry: In chemistry, p-(3-Hydrazino-3-oxopropoxy)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of p-(3-Hydrazino-3-oxopropoxy)benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazine groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential anti-cancer activity, where it inhibits enzymes involved in cell division and proliferation .

Comparison with Similar Compounds

Uniqueness: p-(3-Hydrazino-3-oxopropoxy)benzohydrazide is unique due to its specific combination of hydrazine and benzohydrazide functional groupsIts ability to undergo a variety of chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .

Properties

CAS No.

40835-52-7

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

4-(3-hydrazinyl-3-oxopropoxy)benzohydrazide

InChI

InChI=1S/C10H14N4O3/c11-13-9(15)5-6-17-8-3-1-7(2-4-8)10(16)14-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16)

InChI Key

JLZMCVVHWMNZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OCCC(=O)NN

Origin of Product

United States

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